molecular formula C22H27N3O3 B7015570 N-ethyl-3-[[1-(3-methoxyphenyl)cyclobutyl]carbamoylamino]-N-methylbenzamide

N-ethyl-3-[[1-(3-methoxyphenyl)cyclobutyl]carbamoylamino]-N-methylbenzamide

Cat. No.: B7015570
M. Wt: 381.5 g/mol
InChI Key: IQZBFXCYEGRHRJ-UHFFFAOYSA-N
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Description

N-ethyl-3-[[1-(3-methoxyphenyl)cyclobutyl]carbamoylamino]-N-methylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclobutyl ring, a methoxyphenyl group, and a benzamide moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-ethyl-3-[[1-(3-methoxyphenyl)cyclobutyl]carbamoylamino]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-4-25(2)20(26)16-8-5-10-18(14-16)23-21(27)24-22(12-7-13-22)17-9-6-11-19(15-17)28-3/h5-6,8-11,14-15H,4,7,12-13H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZBFXCYEGRHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC(=CC=C1)NC(=O)NC2(CCC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-[[1-(3-methoxyphenyl)cyclobutyl]carbamoylamino]-N-methylbenzamide typically involves multiple steps, starting with the preparation of the cyclobutyl and methoxyphenyl intermediates. One common approach is to use a Suzuki–Miyaura coupling reaction to form the carbon-carbon bonds between the cyclobutyl and methoxyphenyl groups . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability . Additionally, the use of environmentally friendly solvents and reagents can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-[[1-(3-methoxyphenyl)cyclobutyl]carbamoylamino]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or methoxy groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-ethyl-3-[[1-(3-methoxyphenyl)cyclobutyl]carbamoylamino]-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-3-[[1-(3-methoxyphenyl)cyclobutyl]carbamoylamino]-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-1-(3-methoxyphenyl)cyclohexanamine: A structurally similar compound with different pharmacological properties.

    1-[1-(3-methoxyphenyl)cyclohexyl]piperidine: Another related compound with distinct biological activities.

Uniqueness

N-ethyl-3-[[1-(3-methoxyphenyl)cyclobutyl]carbamoylamino]-N-methylbenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

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